REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:22])[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[N:17]=[C:16]([C:18]([OH:20])=O)[C:15]([OH:21])=[C:14]2[C:9]=1[CH:10]=[CH:11][CH:12]=[N:13]2.Cl.CN(C)CCCN=C=NCC.ON1C2N=CC=CC=2N=N1.C(N(CC)CC)C.[Cl-].[F:53][C:54]1[CH:59]=[CH:58][C:57]([CH2:60][NH3+:61])=[C:56]([C:62]([NH:64][CH3:65])=[O:63])[CH:55]=1.[OH-].[Na+]>O>[O:22]=[S:2]1(=[O:1])[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[N:17]=[C:16]([C:18]([NH:61][CH2:60][C:57]2[CH:58]=[CH:59][C:54]([F:53])=[CH:55][C:56]=2[C:62]([NH:64][CH3:65])=[O:63])=[O:20])[C:15]([OH:21])=[C:14]2[C:9]=1[CH:10]=[CH:11][CH:12]=[N:13]2 |f:1.2,5.6,7.8|
|
Name
|
5-(1,1-dioxido-1,2-thiazinan-2-yl)-8-hydroxy-1,6-naphthyridine-7-carboxylic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=S1(N(CCCC1)C1=C2C=CC=NC2=C(C(=N1)C(=O)O)O)=O
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1N=CC=C2
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
{4-fluoro-2-[(methylamino)carbonyl]phenyl}-methanaminium chloride
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
[Cl-].FC1=CC(=C(C=C1)C[NH3+])C(=O)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry DMP (20 mL)
|
Type
|
CUSTOM
|
Details
|
resulting solution
|
Type
|
EXTRACTION
|
Details
|
was extracted several times with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4′
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between basic water (pH=10 using 1N NaOH) and ether
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice more with ether
|
Type
|
EXTRACTION
|
Details
|
extracted several times with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
ADDITION
|
Details
|
Methanol was added to the flask
|
Type
|
CUSTOM
|
Details
|
the flask was sonicated for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Solids crashed out of the solution upon sonication
|
Type
|
FILTRATION
|
Details
|
were collected by vacuum filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=S1(N(CCCC1)C1=C2C=CC=NC2=C(C(=N1)C(=O)NCC1=C(C=C(C=C1)F)C(=O)NC)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |